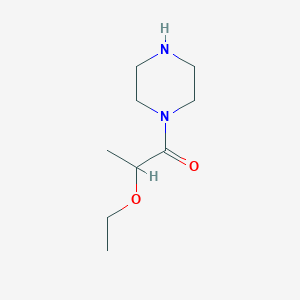
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a fluorophenyl group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method includes the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of triphenylphosphine and palladium(II) acetate as catalysts, and the reaction is carried out in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki and Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and phosphine ligands.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Coupling reactions produce biaryl compounds with extended aromatic systems .
Scientific Research Applications
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the fluorophenyl group.
2,4-Dichloropyrimidine: Similar core structure but without the fluorine and phenyl substituents.
Uniqueness: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H5Cl2FN2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2,5-dichloro-4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(12)15-9(8)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
FYRORHXGYAMTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


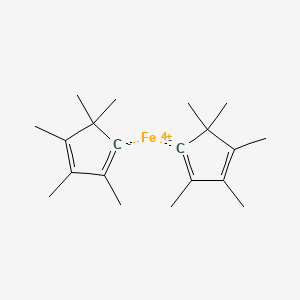
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
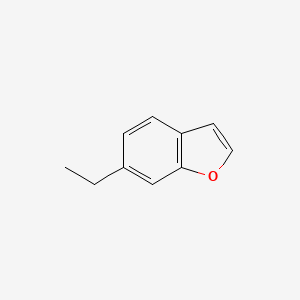
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
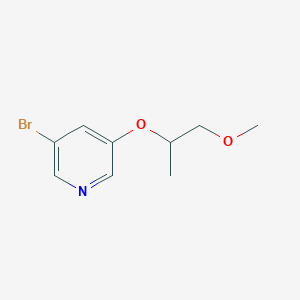
![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

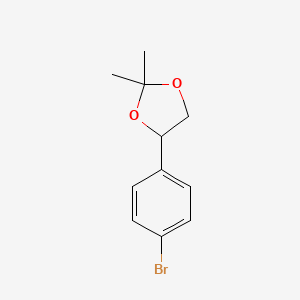
![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
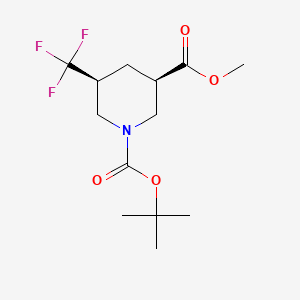
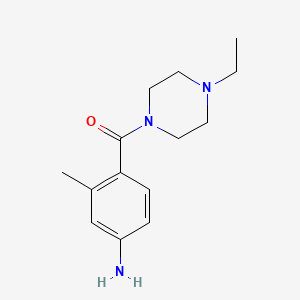
![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)
